![molecular formula C14H17NO3 B13493736 tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of 3-(prop-2-yn-1-yloxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbamate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of azide or alkyl-substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems due to its carbamate group.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. The prop-2-yn-1-yloxy group may also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate is unique due to the presence of the phenyl ring, which can enhance its stability and reactivity compared to other similar compounds. The prop-2-yn-1-yloxy group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h1,6-8,10H,9H2,2-4H3,(H,15,16) |
Clave InChI |
GRJGXTOUJXMIHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


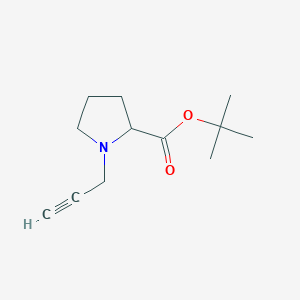
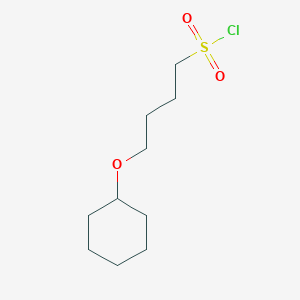
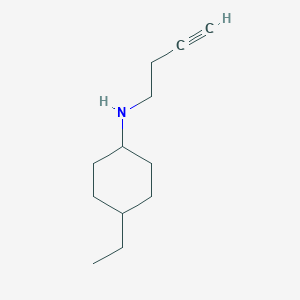
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

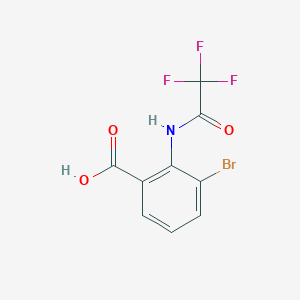
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)
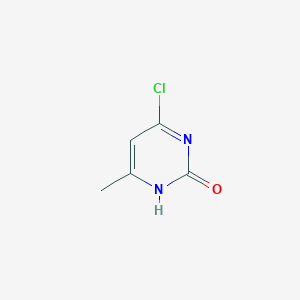
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
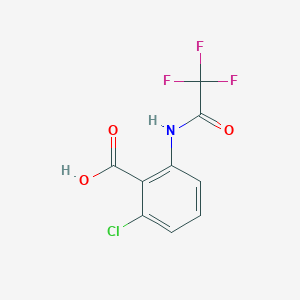
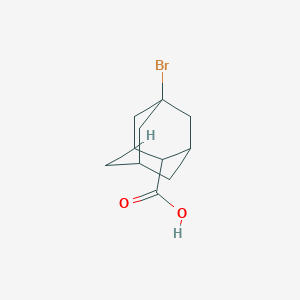
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
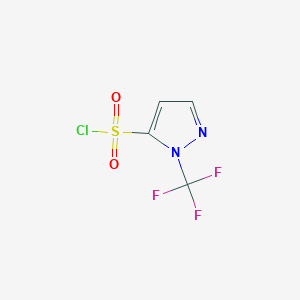
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
